An In-Depth Technical Guide to (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid: A Novel Non-Proteinogenic Amino Acid for Drug Discovery
An In-Depth Technical Guide to (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid: A Novel Non-Proteinogenic Amino Acid for Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Non-proteinogenic amino acids (NPAAs) are pivotal in modern drug discovery, offering a powerful toolkit to enhance the therapeutic profiles of peptide-based and small molecule drugs.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of a promising NPAA: (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid. The incorporation of a brominated furan moiety into an alanine scaffold presents unique electronic and structural features that are of significant interest in medicinal chemistry.[3] This document will delve into plausible stereoselective synthetic routes, detailed analytical characterization methodologies, and the prospective biological significance of this compound, drawing upon established principles and data from closely related analogs.
Introduction: The Strategic Value of Furan-Containing NPAAs in Medicinal Chemistry
The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and biologically active natural products.[4] Its electron-rich nature and ability to participate in various non-covalent interactions make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] When incorporated into an amino acid framework, the furan ring can act as a bioisosteric replacement for phenyl groups, offering altered solubility, metabolic stability, and target-binding affinity.[3] The addition of a bromine atom to the furan ring further introduces specific properties, such as increased lipophilicity and the potential for halogen bonding, which can significantly impact biological activity.
(2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid belongs to the class of NPAAs, which are amino acids not found among the 20 common protein-coding amino acids.[2] The introduction of NPAAs into peptide therapeutics is a well-established strategy to overcome limitations such as poor metabolic stability and low bioavailability.[2] This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and application of this specific and promising NPAA.
Chemical Structure and Stereochemistry
The fundamental structure of (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid comprises a propanoic acid backbone with an amino group at the α-carbon (C2) and a 5-bromofuran-2-yl substituent at the β-carbon (C3). The "(2R)" designation specifies the stereochemistry at the chiral α-carbon, indicating an R-configuration. This specific stereoisomer is crucial as biological systems often exhibit high stereoselectivity, and different enantiomers can have vastly different biological activities.[6]
Physicochemical Properties
| Property | Estimated Value/Range | Rationale/Reference |
| Molecular Formula | C₇H₈BrNO₃ | - |
| Molecular Weight | 234.05 g/mol | - |
| Appearance | Likely a solid | Based on similar amino acids.[7] |
| Melting Point | >200 °C (decomposes) | Typical for amino acids.[7] |
| pKa (α-COOH) | ~2-3 | Typical for the α-carboxyl group of amino acids. |
| pKa (α-NH₃⁺) | ~9-10 | Typical for the α-amino group of amino acids. |
| logP (octanol/water) | 0.5 - 1.5 | The bromofuran moiety increases lipophilicity compared to the unsubstituted analog. |
| Optical Rotation [α]D | Expected to be optically active | Due to the (2R) chiral center. |
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid is crucial for its application in drug discovery. Several established methodologies for asymmetric amino acid synthesis can be adapted for this target molecule.
Enzymatic Synthesis
Enzymatic methods offer high stereoselectivity and are performed under mild reaction conditions, making them an attractive "green" chemistry approach.[9][10]
Proposed Enzymatic Pathway:
Protocol Outline: Asymmetric Amination using a Transaminase
-
Substrate Preparation: Synthesize the prochiral keto-acid, 3-(5-bromofuran-2-yl)-2-oxopropanoic acid, from 5-bromo-2-furaldehyde.
-
Enzymatic Reaction:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).
-
Dissolve the keto-acid substrate and an amino donor (e.g., isopropylamine).
-
Add a pyridoxal 5'-phosphate (PLP) cofactor.
-
Initiate the reaction by adding a suitable (R)-selective ω-transaminase.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-40 °C) with gentle agitation.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using HPLC or LC-MS.
-
Upon completion, terminate the reaction by protein precipitation (e.g., with acetonitrile) or pH adjustment.
-
Purify the product using ion-exchange chromatography.
-
Chiral Auxiliary-Mediated Synthesis
This classical approach involves covalently attaching a chiral auxiliary to a glycine or alanine synthon to direct the stereoselective alkylation.[6]
Proposed Pathway using a Chiral Auxiliary:
Protocol Outline: Alkylation of a Chiral Glycine Enolate
-
Preparation of the Chiral Synthon: Acylate a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with bromoacetyl bromide to form the N-bromoacetyl derivative.
-
Stereoselective Alkylation:
-
Dissolve the chiral synthon in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C.
-
Generate the enolate by slow addition of a strong base (e.g., LDA or NaHMDS).
-
Add a solution of 2-(bromomethyl)-5-bromofuran (prepared from 5-bromo-2-methylfuran).
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
-
Cleavage of the Auxiliary:
-
Hydrolyze the N-acyl bond under basic conditions (e.g., LiOH/H₂O₂) to cleave the chiral auxiliary.
-
Purify the resulting amino acid by chromatography.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation. While experimental spectra for the target molecule are not available, predicted chemical shifts can be estimated based on known data for furan derivatives and related amino acids.[11][12]
Predicted ¹H NMR (in D₂O):
-
δ 6.5-6.8 (d, 1H): Furan H4 proton.
-
δ 6.3-6.5 (d, 1H): Furan H3 proton.
-
δ 4.0-4.2 (t, 1H): α-CH proton.
-
δ 3.1-3.4 (m, 2H): β-CH₂ protons.
Predicted ¹³C NMR (in D₂O):
-
δ 170-175: Carboxyl carbon.
-
δ 150-155: Furan C2 carbon.
-
δ 120-125: Furan C5 carbon (attached to Br).
-
δ 110-115: Furan C3 and C4 carbons.
-
δ 55-60: α-carbon.
-
δ 30-35: β-carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Expected ESI-MS Data:
-
[M+H]⁺: m/z ≈ 234.0/236.0 (characteristic 1:1 isotopic pattern for bromine).[13]
-
[M-H]⁻: m/z ≈ 232.0/234.0.
Plausible Fragmentation Pathways (MS/MS of [M+H]⁺):
The fragmentation of the molecular ion would likely involve the loss of small neutral molecules and characteristic cleavages.
Potential Biological Applications and Future Directions
While no specific biological activity has been reported for (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid, the extensive bioactivity of furan derivatives suggests several promising avenues for investigation.[4]
-
Antimicrobial Agents: Furan-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activities.[4] This NPAA could be screened for its antimicrobial properties or incorporated into peptides to enhance their antimicrobial potency.
-
Anticancer Agents: Numerous furan derivatives have been investigated for their anticancer properties, acting through various mechanisms such as apoptosis induction.[5]
-
Neurological Disorders: The furan scaffold is present in molecules targeting the central nervous system. This NPAA could be explored for its potential activity on neuroreceptors.
-
Peptidomimetics: The primary application would be its incorporation into peptide sequences to improve their stability, potency, and pharmacokinetic profiles.[2] The bromofuran side chain can introduce conformational constraints and new binding interactions.
Future research should focus on the efficient, scalable stereoselective synthesis of this compound, followed by a thorough evaluation of its biological activities in relevant assays. Its incorporation into known bioactive peptides would be a logical next step to assess its impact on their therapeutic properties.
Conclusion
(2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid is a non-proteinogenic amino acid with significant potential in drug discovery and medicinal chemistry. Its unique structure, combining a chiral amino acid scaffold with a brominated furan moiety, offers opportunities for developing novel therapeutics with enhanced properties. This guide has provided a comprehensive overview of its chemical nature, plausible synthetic routes, and analytical characterization methods, laying the groundwork for further research and development in this exciting area.
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- MASS SPECTROMETRY: FRAGMENTATION P
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